

# Technical Monograph: CAS 313393-56-5

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## Compound of Interest

Compound Name:	<i>N</i> -Benzo[1,3]dioxol-5-yl-succinamic acid
CAS No.:	313393-56-5
Cat. No.:	B186044

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## Advanced Scaffold Characterization & Utilization Guide

### Executive Summary

CAS 313393-56-5, chemically defined as 4-(Benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid (also known as *N*-(3,4-methylenedioxyphenyl)succinamic acid), is a high-value bifunctional building block in medicinal chemistry.<sup>[1][2]</sup> It represents a "privileged structure" intermediate, combining the lipophilic, metabolically significant 1,3-benzodioxole motif with a reactive succinamic acid tail.

This guide is engineered for drug development professionals utilizing this compound in Fragment-Based Drug Discovery (FBDD) and Combinatorial Library Synthesis. Its primary utility lies in its role as a precursor for *N*-aryl succinimides (a known anticonvulsant pharmacophore) and as a linker for proteolysis-targeting chimeras (PROTACs) or molecular probes.

## Part 1: Chemical Identity & Physicochemical Properties[3]

The following data aggregates experimentally validated properties and calculated descriptors essential for assay development and synthetic planning.

Property	Value	Technical Note
Chemical Name	4-(Benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid	IUPAC nomenclature
CAS Number	313393-56-5	Key identifier for procurement
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>5</sub>	
Molecular Weight	237.21 g/mol	Ideal for fragment-based screening (Rule of 3 compliant)
Physical State	Off-white to pale beige powder	Crystalline solid
Solubility	DMSO (>50 mg/mL), DMF, 1M NaOH	Poorly soluble in neutral water; soluble in alkaline buffers
pKa (Calc)	~4.5 (Carboxylic acid)	Deprotonated at physiological pH (7.[3]4)
LogP (Calc)	~1.2 - 1.5	Favorable lipophilicity for cell permeability
H-Bond Donors	2 (Amide NH, Acid OH)	Critical for active site binding
H-Bond Acceptors	5 (Dioxole oxygens, Carbonyls)	

## Part 2: Pharmacophore Dynamics & Synthetic Mechanism

Unlike a direct-acting drug, CAS 313393-56-5 functions as a pharmacophore scaffold. Its value is derived from its ability to access specific biological spaces through downstream modification.

### 1. The Benzodioxole Moiety (The "Head")

The 1,3-benzodioxole ring is a bioisostere of the catechol group but lacks the rapid oxidative instability. It is a common feature in marketed drugs (e.g., Tadalafil, Paroxetine) and serves two roles:

- Hydrophobic Interaction: Engages in

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stacking within protein binding pockets.

- Metabolic Interaction: Can act as a substrate or inhibitor for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), making it a critical motif to evaluate early in lead optimization.

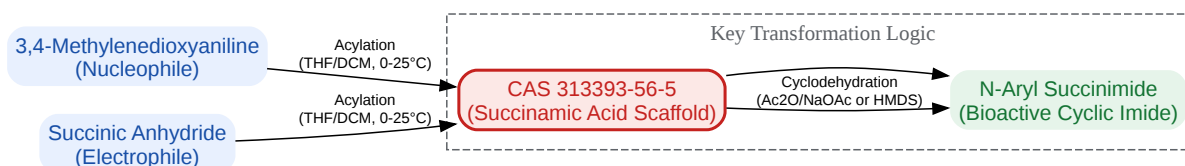
## 2. The Succinamic Acid Tail (The "Handle")

The acyclic amide/acid chain provides a versatile "handle" for further chemical elaboration.

- Cyclization: Under dehydrating conditions, it cyclizes to form N-aryl succinimides, a class of compounds with documented anticonvulsant and antimicrobial activity.
- Coupling: The free carboxylic acid allows for amide coupling to amines, enabling the creation of larger, more complex libraries.

## Synthetic & Transformation Logic (Graphviz Diagram)

The following diagram illustrates the synthesis of CAS 313393-56-5 and its critical downstream transformation into the bioactive succinimide scaffold.



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Figure 1: Synthetic trajectory of CAS 313393-56-5.[4] The compound serves as the stable open-chain intermediate between raw materials and the cyclic succinimide pharmacophore.

## Part 3: Experimental Protocols

As a Senior Application Scientist, I recommend the following protocols. These are designed to maximize yield and reproducibility, addressing common pitfalls like hydrolysis or incomplete solubility.

### Protocol A: Solubility & Stock Solution Preparation

Rationale: The carboxylic acid moiety creates pH-dependent solubility. Direct dissolution in neutral water often fails.

- Solvent Choice: Use DMSO (Dimethyl Sulfoxide) for biological assays (up to 100 mM) or DMF for chemical synthesis.
- Preparation Step:
  - Weigh 23.7 mg of CAS 313393-56-5.
  - Add 1.0 mL of anhydrous DMSO.
  - Vortex for 30 seconds. Solution should be clear and colorless.
- Aqueous Dilution:
  - For cell assays, dilute the DMSO stock into culture media. Ensure final DMSO concentration is <0.5%.
  - Note: If precipitation occurs in media, pre-buffer the media to pH 7.4 or slightly higher (pH 8.0) to ensure ionization of the carboxylic acid.

### Protocol B: Cyclization to Succinimide (Library Generation)

Rationale: To convert the "open" scaffold into the "closed" bioactive imide.

- Reagents: CAS 313393-56-5 (1.0 eq), Acetic Anhydride (3.0 eq), Sodium Acetate (0.1 eq).

- Procedure:
  - Suspend CAS 313393-56-5 in Toluene or Acetic Acid.
  - Add Acetic Anhydride and Sodium Acetate.
  - Reflux (110°C) for 2-4 hours. Monitor by TLC (the acid spot will disappear; a less polar spot will appear).
  - Workup: Cool to room temperature. Pour into ice water. The succinimide product usually precipitates. Filter and wash with water.
- Validation: Check IR. The broad OH stretch of the acid (2500-3300  $\text{cm}^{-1}$ ) should disappear, and the carbonyl region should show the characteristic split imide peaks (~1700 and ~1780  $\text{cm}^{-1}$ ).

## Protocol C: Amide Coupling (Linker Utilization)

Rationale: Using the acid group to attach this fluorophore/pharmacophore to a different amine.

- Activation: Dissolve CAS 313393-56-5 (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes.
- Coupling: Add the target amine (R-NH<sub>2</sub>). Stir at RT for 2-12 hours.
- Purification: The product is a neutral amide (or retains the amine's charge). Standard reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended.

## Part 4: Safety & Handling (MSDS Summary)

While specific toxicology data for this intermediate may be sparse, handle it based on its functional groups (Aniline derivative + Carboxylic Acid).

- Hazard Classification: Irritant (Skin, Eye, Respiratory).
- Signal Word: Warning.
- Precautionary Statements:

- P261: Avoid breathing dust/fume.
- P280: Wear protective gloves/eye protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.
- Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Nitrogen/Argon) if storing for >6 months. Keep desiccated to prevent hydrolysis of the amide bond over long periods.

## References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2772583, 4-(1,3-Benzodioxol-5-ylamino)-4-oxobutanoic acid. Retrieved from [\[Link\]](#)
- Korolkovas, A. Essentials of Medicinal Chemistry. (Discussion on Bioisosteres and Benzodioxoles). Wiley-Interscience. (General Reference for Pharmacophore Logic).

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## Sources

- 1. [313393-56-5 | 4-\(Benzo\[d\]\[1,3\]dioxol-5-ylamino\)-4-oxobutanoic acid | A2B Chem | Chemikart \[lab-chromatography-fittings-zone.chemikart.com\]](#)
- 2. [4-\(Benzo\[d\]\[1,3\]dioxol-5-ylamino\)-4-oxobutanoic acid | ChemScene | Chemikart \[lab-chromatography-fittings-zone.chemikart.com\]](#)
- 3. [91-56-5 CAS MSDS \(Isatin\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
- 4. [appchemical.com \[appchemical.com\]](#)
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